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An In-depth Technical Guide on the Core Physical and Chemical Properties of Dapdiamide A

Introduction
Dapdiamide A is a naturally occurring tripeptide antibiotic identified from the bacterium

Pantoea agglomerans strain CU0119.[1] It belongs to a family of related compounds,

dapdiamides A-E, which have garnered interest for their antibacterial activity.[2][3][4]

Structurally, dapdiamide A is characterized by a central L-2,3-diaminopropionic acid (DAP)

core. A fumaramic acid moiety is attached to the β-amino group of DAP, and an L-valine

residue is linked to the DAP carboxyl group.[2] This guide provides a comprehensive overview

of the physical and chemical properties of dapdiamide A, its mechanism of action, and the

experimental protocols used for its isolation and characterization, tailored for researchers in

drug development and microbiology.

Physical and Chemical Properties
The physicochemical properties of a compound are critical for its development as a therapeutic

agent, influencing its solubility, stability, and pharmacokinetic profile. While specific

experimental data for properties like melting point and solubility are not extensively reported in

the literature, a summary of known quantitative data is presented below.

Data Summary
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The following tables summarize the key physical, chemical, and spectral properties of

dapdiamide A.

Table 1: General Physical and Chemical Properties of Dapdiamide A

Property Value Source

Molecular Formula C₁₂H₂₀N₄O₅ [5]

Molecular Weight 300.31 g/mol [5]

Exact Mass 300.14336975 Da [5]

Appearance Not Reported

Melting Point Not Reported

Solubility
Soluble in water (for NMR and

bioassays)
[2]

Specific Rotation
[α]²³_D = +5.9° (c, in H₂O,

isolated)
[2]

[α]²³_D = +9.5° (c, in H₂O,

synthetic)
[2]

High-Resolution MS m/z 301.1517 [M+H]⁺ [2]

Table 2: ¹H and ¹³C NMR Spectral Data for Dapdiamide A

The structural elucidation of dapdiamide A was heavily reliant on 2D NMR experiments.[2][3]

The chemical shifts provide a detailed fingerprint of the molecule's atomic environment.
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Position
¹H Chemical Shift (δ, ppm)
in D₂O

¹³C Chemical Shift (δ, ppm)
in D₂O

Fumaramic Acid Moiety

1' - 169.1

2' 6.70 (d, J=15.0 Hz) 134.1

3' 6.78 (d, J=15.0 Hz) 133.8

4' - 170.1

DAP Moiety

1 - 175.0

2 4.31 (dd, J=7.8, 3.6 Hz) 52.9

3
3.73 (dd, J=14.4, 3.6 Hz), 3.59

(dd, J=14.4, 7.8 Hz)
40.8

Valine Moiety

1'' - 178.1

2'' 4.15 (d, J=4.8 Hz) 60.7

3'' 2.15 (m) 31.5

4'' 0.95 (d, J=7.2 Hz) 19.3

5'' 0.93 (d, J=7.2 Hz) 18.2

Data sourced from Dawlaty et

al., J. Nat. Prod. 2010, 73(3),

441-446.[2]

Biological Activity and Mechanism of Action
Dapdiamide A exhibits antibiotic activity, notably against the plant pathogen Erwinia

amylovora.[2] Its mechanism of action involves the irreversible inhibition of glucosamine-6-

phosphate synthase (GlmS), a critical enzyme in the hexosamine biosynthetic pathway.[2][6]
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Signaling Pathway: Inhibition of GlmS
GlmS catalyzes the conversion of D-fructose-6-phosphate (Fru-6P) and glutamine into D-

glucosamine-6-phosphate (GlcN-6P) and glutamate.[6][7][8] GlcN-6P is an essential precursor

for the synthesis of UDP-N-acetylglucosamine, a fundamental building block for bacterial cell

wall peptidoglycan.[2] The fumaramoyl moiety of dapdiamide A is believed to act as a reactive

group, where the catalytic cysteine of the GlmS glutamine-binding domain attacks the double

bond, leading to irreversible enzyme inactivation.[2]

Fructose-6-Phosphate

Glucosamine-6-Phosphate
Synthase (GlmS)Glutamine

Glucosamine-6-PhosphateSynthase Activity

Glutamate

Multiple Steps UDP-N-acetylglucosamine Bacterial Cell Wall
(Peptidoglycan)

Dapdiamide A

 Irreversible
 Inhibition 

Click to download full resolution via product page

Mechanism of Dapdiamide A: Inhibition of the GlmS enzyme in the bacterial cell wall synthesis
pathway.

Experimental Protocols
The isolation and characterization of dapdiamide A involve a combination of microbiological,

chromatographic, and spectroscopic techniques.

Bioassay-Guided Isolation Workflow
The discovery of dapdiamide A was accomplished through bioassay-guided fractionation, a

standard procedure for identifying active compounds from a complex mixture.[2][9][10] The

process iteratively separates the mixture into fractions and tests each for biological activity,

pursuing only the most potent fractions until a pure compound is isolated.
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Workflow for the bioassay-guided isolation and identification of Dapdiamide A.
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Protocol: Bioassay against Erwinia amylovora[2][11]

Prepare Bioassay Plates: An overnight culture of E. amylovora grown in Luria-Bertani (LB)

medium is diluted into warm (approx. 45-50°C), sterile top agar (e.g., GA medium with 0.75%

agar). This mixture is poured into petri dishes and allowed to solidify.

Sample Application: Liquid samples (e.g., chromatographic fractions) are applied in small

volumes (typically 3 µL) directly onto the surface of the agar.

Incubation: Plates are incubated overnight at room temperature.

Analysis: The plates are examined for zones of inhibition around the points of sample

application. The diameter of the clear zone corresponds to the potency of the antibacterial

activity.

Isolation and Purification[2]
Culturing and Extraction: A subclone of an active cosmid is grown in a suitable medium like

E. coli minimal medium (EcMM). The culture supernatant is harvested and subjected to

extraction.

Initial Chromatography: The crude extract is first purified by reversed-phase C-18

chromatography using a step gradient of methanol in water.

Activity Testing: Fractions are collected, dried, and assayed for activity against E. amylovora

as described above.

HPLC Purification: Active fractions are combined and further purified by High-Performance

Liquid Chromatography (HPLC) on a reversed-phase column to yield the pure compound.

Structure Elucidation[2]
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to determine the

exact mass and molecular formula of the isolated compound.

NMR Spectroscopy: A suite of 1D (¹H, ¹³C) and 2D NMR experiments are performed in a

suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
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DQCOSY (Double Quantum Filtered Correlation Spectroscopy) is used to establish

proton-proton spin systems within the fumaramic acid, DAP, and valine moieties.

HMQC (Heteronuclear Multiple Quantum Coherence) correlates directly bonded proton

and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond)

correlations between protons and carbons, which is crucial for connecting the individual

spin systems and establishing the final structure.

Biosynthesis
The biosynthesis of the dapdiamide core involves two unconventional ATP-dependent amide

ligases, DdaG and DdaF, which operate sequentially. This process is an example of non-

ribosomal peptide synthesis.
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Biosynthetic pathway of the Dapdiamide A scaffold via sequential amide ligase activity.

Conclusion
Dapdiamide A is a bioactive peptide with a defined mechanism of action targeting a crucial

pathway in bacterial survival. This guide has consolidated the available data on its physical and
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chemical properties, including detailed NMR assignments. The outlined experimental protocols

for its isolation and characterization, along with visualizations of its mechanism and

biosynthesis, provide a foundational resource for researchers interested in the dapdiamide

family of antibiotics for potential therapeutic applications. Further research into its solubility,

stability, and formulation would be necessary for progression in drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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